molecular formula C10H8F3N3O2S B2530746 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole CAS No. 339105-71-4

3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole

Cat. No.: B2530746
CAS No.: 339105-71-4
M. Wt: 291.25
InChI Key: OWWQGDZHHQEVKA-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H8F3N3O2S and its molecular weight is 291.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization of Triazole Derivatives Triazole derivatives, such as 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole, have been synthesized and characterized for various applications. The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through sulfonamidation reactions demonstrates operational simplicity and high yield, indicating the feasibility of synthesizing structurally similar compounds efficiently. These derivatives are characterized by techniques like mass spectrometry, FT–IR, UV–Vis, NMR spectroscopy, and elemental analysis, ensuring precise understanding of their chemical structure and properties (Salinas-Torres et al., 2022).

Chemical Reactions and Structural Analysis The chemical reactivity of triazole derivatives, including the introduction of chlorine atoms on specific positions of the heterocycle, reveals their potential for further chemical modifications. The detailed X-ray structural investigation of such derivatives provides a deep understanding of their molecular structure, supporting further applications in scientific research (Bandera et al., 2007).

Biological Applications

Anticancer Activity Some triazole derivatives exhibit moderate anticancer activity against various cancer cell lines. The growth inhibition percentages indicate the potential of these compounds in therapeutic applications, though the activity is moderate and further optimization might be required for significant clinical impact (Salinas-Torres et al., 2022).

Antimicrobial and Antifungal Activity The synthesis of a new group of triazole derivatives shows promising antimicrobial and antifungal activity. The cytotoxic and antimicrobial screening of these compounds indicates their potential as effective agents against a range of pathogens, suggesting the utility of triazole derivatives in developing new antimicrobial drugs (Sumangala et al., 2012).

Catalysis and Material Science

Catalysis and Selective Functionalization Triazole derivatives are utilized in catalytic reactions, demonstrating selective functionalization of aromatic C(sp2)-H bonds. This highlights their role as intermediates in synthetic organic chemistry, enabling the production of various complex molecules with high precision (Miura et al., 2017).

Advanced Material Synthesis The involvement of triazole derivatives in the synthesis of advanced materials is evident from their utility in forming complex structures through various synthetic transformations. This versatility underpins their importance in material science, especially in the development of novel materials with specific properties (Anbarasan et al., 2014).

Future Directions

Triazoles continue to be a focus of research due to their wide range of biological activities and their potential for therapeutic applications . Future research will likely continue to explore new synthesis methods, novel derivatives, and additional biological activities of triazoles.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-3-1-2-7(4-8)5-19(17,18)9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQGDZHHQEVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332592
Record name 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-71-4
Record name 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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